1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . The compound displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Related compounds such as dcmu, a herbicide of the aryl urea class, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .
Biochemical Pathways
Related compounds such as dcmu interrupt the photosynthetic electron transport chain in photosynthesis . This could potentially lead to downstream effects such as reduced ATP production and impaired growth in plants.
Result of Action
Related compounds such as dcmu, by inhibiting photosynthesis, can lead to reduced plant growth .
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and acetylacetone.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide.
Procedure: The 3,4-dichloroaniline reacts with acetylacetone to form the intermediate, which then cyclizes to form the pyrazole ring.
Purification: The final product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide.
Major Products: These reactions yield various derivatives, including hydroxylated, aminated, and alkylated products, which can be further utilized in different applications.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:
3,4-Dichlorophenylhydrazine: This compound shares the dichlorophenyl group but differs in its overall structure and reactivity.
1-(3,4-Dichlorophenyl)-3-methylurea: Another related compound with different functional groups, leading to distinct chemical and biological properties.
1-(3,4-Dichlorophenyl)piperazine: This compound has a piperazine ring instead of a pyrazole ring, resulting in different applications and effects.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-6-4-10(13)14-15(6)7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSHBVIHSHGDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.